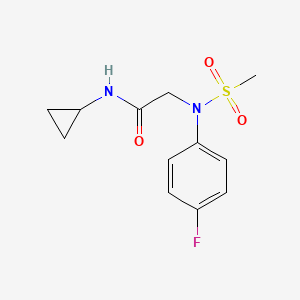
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as glycine transporter inhibitors, which are being investigated for their ability to treat a range of neurological and psychiatric disorders.
作用機序
The mechanism of action of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of glycine transporters, which are responsible for the reuptake of glycine in the brain. This results in increased levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. NMDA receptors are involved in synaptic plasticity and cognitive function, and their activation has been shown to improve symptoms of depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This results in improved synaptic plasticity and cognitive function. It has also been shown to reduce symptoms of depression and anxiety in preclinical studies.
実験室実験の利点と制限
The advantages of using N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its ability to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and cognitive function. It has also been shown to reduce symptoms of depression and anxiety in preclinical studies. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Further research is also needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step is the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-fluorobenzenesulfonamide. The second step involves the reaction of N-cyclopropyl-4-fluorobenzenesulfonamide with N-methylglycine to form this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It acts as a glycine transporter inhibitor, which enhances the activity of NMDA receptors in the brain. This mechanism of action has been shown to improve cognitive function and reduce symptoms of depression and anxiety in preclinical studies.
特性
IUPAC Name |
N-cyclopropyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-19(17,18)15(8-12(16)14-10-4-5-10)11-6-2-9(13)3-7-11/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLVWLXMQKHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

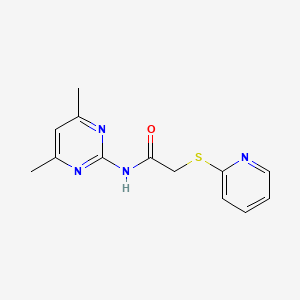
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
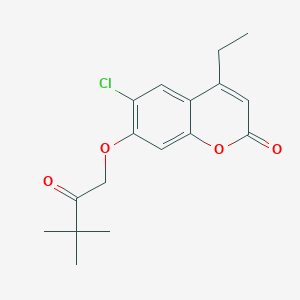
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
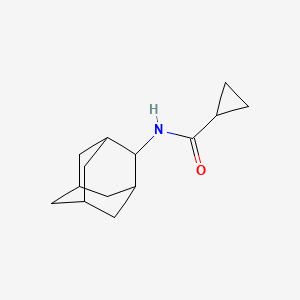
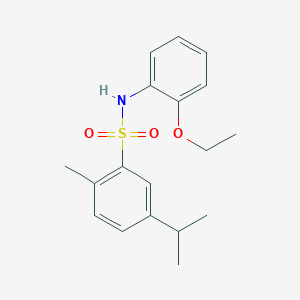
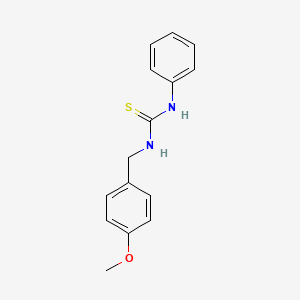

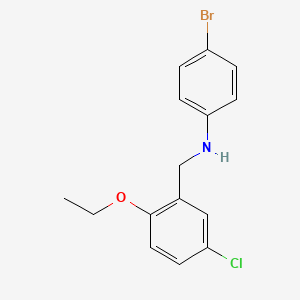
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)